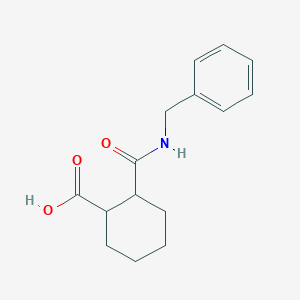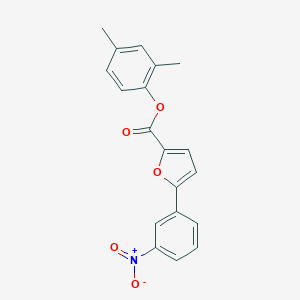
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the benzylcarbamoyl derivative.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Cyclohexanecarboxylic acid: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(Benzylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the benzylcarbamoyl group, making it less versatile in terms of functionalization.
Benzylcarbamoyl derivatives: Compounds with similar structures but different ring systems or substituents.
Uniqueness
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both the benzylcarbamoyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAZRKFIGJVHLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methoxyphenyl)[4-(3-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407887.png)

METHANONE](/img/structure/B407891.png)
![(2-Fluorophenyl)[4-(3-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407892.png)
methanone](/img/structure/B407893.png)
![1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE](/img/structure/B407894.png)
![1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407896.png)
![1-(3-METHOXYBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B407898.png)
![1-[(4-METHOXYPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B407901.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407902.png)
![ethyl 7-isopropyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B407906.png)
![Ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407908.png)
![Ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407909.png)
